Pyrenolide C is a bioactive macrolide compound primarily isolated from the fungus Pyrenophora teres. It belongs to the class of nonenolides, which are characterized by a ten-membered lactone ring structure. This compound, along with its analogues Pyrenolide A and Pyrenolide B, exhibits significant biological activities, including antifungal properties and phytotoxicity against various plant species. The exploration of these compounds has garnered interest due to their potential applications in agriculture and medicine .
Pyrenolide C is classified as:
The synthesis of Pyrenolide C was first reported by Wasserman and Prowse in 1992. The process involves a multi-step synthetic route that begins with commercially available 6-methyl-5-heptene-2-ol. The synthesis includes approximately 14 reaction steps, which encompass various transformations to construct the macrolide framework.
Key steps in the synthesis include:
The molecular structure of Pyrenolide C features:
The structural data can be summarized as follows:
Pyrenolide C can undergo various chemical reactions including:
The major products from these reactions may exhibit altered biological activities, making them valuable for further research into their potential applications in pharmaceuticals and agriculture.
The mechanism of action for Pyrenolide C involves its interaction with biological systems, particularly its role as a phytotoxin. It is hypothesized that the compound exerts its effects through chelation processes that interfere with iron metabolism in plants, leading to phytotoxicity. This mechanism is critical for understanding how Pyrenolide C impacts plant health and could inform agricultural practices aimed at managing fungal pathogens .
Pyrenolide C is characterized by:
Key chemical properties include:
Relevant data includes its melting point, boiling point, and solubility characteristics, which are essential for practical applications in laboratory settings.
Pyrenolide C has several potential applications:
1.1.1 Pyrenophora teres as a Primary Source
Pyrenolide C is a bioactive decanolide metabolite primarily isolated from the necrotrophic fungus Pyrenophora teres (teleomorph of Drechslera teres), which causes net blotch disease in barley (Hordeum vulgare L.) [9]. This pathogen exists in two morphologically similar but genetically distinct forms: P. teres f. teres (Ptt; net-form) and P. teres f. maculata (Ptm; spot-form). Both forms produce Pyrenolide C under in vitro culture conditions, though yield varies significantly between isolates and forms [9]. Genome mining of P. teres strains has identified extensive biosynthetic gene clusters (BGCs) encoding polyketide synthases (PKS) and non-ribosomal peptide synthases (NRPS), which collectively enable the synthesis of diverse secondary metabolites, including Pyrenolide C [5] [9]. The production of this compound is strain-dependent and influenced by environmental conditions, particularly nutrient availability in the growth medium [9].
Table 1: Pyrenolide C Production in Pyrenophora teres Forms
| Fungal Form | Pathogenicity Style | Pyrenolide C Yield | Cultural Conditions |
|---|---|---|---|
| P. teres f. teres (Ptt) | Necrotrophic | Moderate to High | Fries’ liquid medium (sucrose-based) |
| P. teres f. maculata (Ptm) | Hemibiotrophic | Low to Moderate | Fries’ liquid medium (sucrose-based) |
In barley net blotch disease pathogenesis, Pyrenolide C functions as a virulence factor that exacerbates tissue damage and suppresses host defenses. It induces chlorosis and necrosis on barley leaves, mirroring symptoms observed during natural infection [9]. The compound disrupts plant cell membrane integrity through surfactant-like activity, facilitating fungal colonization. Field studies correlate Pyrenolide C production with the severity of net blotch symptoms, though its activity is non-host-specific and thus distinct from proteinaceous effectors involved in gene-for-gene interactions [9]. Ecologically, Pyrenolide C may provide P. teres with a competitive advantage against other microorganisms. In vitro assays confirm its antifungal activity against rival fungi, suggesting a dual role in host invasion and microbial antagonism [9].
Pyrenolide C biosynthesis is governed by a hybrid PKS-NRPS BGC within the P. teres genome [5] [9]. This cluster typically includes:
The assembly of Pyrenolide C’s 10-membered lactone ring follows a stepwise enzymatic process:
Table 2: Key Enzymatic Steps in Pyrenolide C Biosynthesis
| Biosynthetic Stage | Enzyme Domains/Families | Chemical Modification | Structural Outcome |
|---|---|---|---|
| Chain Assembly | KS-AT-DH-KR-ACP (PKS) | Decarboxylative condensation, β-carbon processing | Linear β-hydroxycarboxylic acid |
| Cyclization | Thioesterase (TE) | Macrocyclization | 10-membered lactone ring |
| Functionalization | Cytochrome P450, MT | Hydroxylation (C-8, C-9), Methylation (C-6) | Polyoxygenated decanolide |
In silico analyses predict that the Pyrenolide C BGC is transcriptionally regulated during P. teres’s switch from saprotrophic to pathogenic growth, aligning with its role in plant infection [9].
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